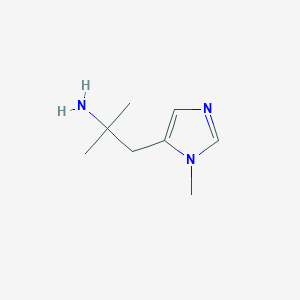

1,1-Dimethyl-2-(1-methyl-1H-imidazol-5-YL)ethylamine

説明

特性

分子式 |

C8H15N3 |

|---|---|

分子量 |

153.22 g/mol |

IUPAC名 |

2-methyl-1-(3-methylimidazol-4-yl)propan-2-amine |

InChI |

InChI=1S/C8H15N3/c1-8(2,9)4-7-5-10-6-11(7)3/h5-6H,4,9H2,1-3H3 |

InChIキー |

KAORALMLPSJWBJ-UHFFFAOYSA-N |

正規SMILES |

CC(C)(CC1=CN=CN1C)N |

製品の起源 |

United States |

準備方法

Grignard Reaction-Based Synthesis

A prevalent method for synthesizing imidazole-substituted alkylamines involves the Grignard reaction of 1-methyl-1H-imidazole-5-carbaldehyde with alkylmagnesium halides. This approach allows the construction of the carbon skeleton by nucleophilic addition to the aldehyde group, followed by workup to yield the corresponding carbinol intermediate, which can be further transformed into the target amine.

General Procedure (Adapted from PMC3791929):

- Dissolve 1-methyl-1H-imidazole-5-carbaldehyde in dry tetrahydrofuran (THF).

- Prepare the Grignard reagent by reacting the corresponding alkyl bromide with magnesium turnings in anhydrous THF.

- Add the Grignard reagent dropwise to the aldehyde solution under inert atmosphere.

- Stir the reaction mixture at room temperature for 12 hours.

- Quench with aqueous ammonia buffer (pH ~9.25).

- Extract the product with ethyl acetate, dry over sodium sulfate, and purify by flash chromatography.

This method yields imidazolyl carbinols that can be converted into the corresponding amines via reductive amination or other amine-forming reactions.

Lithiation and Nucleophilic Addition

Another method employs lithiation of 1-methyl-1H-imidazole at the 2-position to generate 2-lithio-1-methyl-1H-imidazole, which can then react with appropriate electrophiles such as aldehydes or ketones to form (1-methyl-1H-imidazol-2-yl)methanol derivatives. These intermediates serve as masked carbonyl equivalents and can be further manipulated to introduce the ethylamine side chain.

Key steps (from J-Stage article):

- Generation of 2-lithio-1-methyl-1H-imidazole by metalation with butyllithium or similar base.

- Reaction with carbonyl compounds under controlled temperature (often 0°C to ambient).

- Isolation and purification of the (1-methyl-1H-imidazol-2-yl)methanol intermediate.

- Subsequent conversion to amines via reduction or substitution reactions.

This approach is versatile and allows for the introduction of various substituents on the imidazole ring or side chain.

Reductive Amination and Alkylation

Reductive amination of 1-methyl-1H-imidazole-5-carbaldehyde with dimethylamine or related amines in the presence of reducing agents (e.g., sodium cyanoborohydride) can directly yield 1,1-dimethyl-2-(1-methyl-1H-imidazol-5-yl)ethylamine. This method is efficient for introducing the dimethyl substitution on the ethylamine moiety.

Alternatively, nucleophilic substitution reactions involving 1-methyl-1H-imidazole and alkyl halides (e.g., benzyl chloride analogs) under basic conditions can furnish the desired alkylated amines, though such methods may require careful control to avoid polyalkylation.

Reaction Conditions and Optimization

| Method | Solvent(s) | Temperature Range | Reaction Time | Key Reagents | Notes |

|---|---|---|---|---|---|

| Grignard Reaction | Dry THF | Room temperature (~25°C) | 12 hours | Alkyl bromide, Mg, 1-methyl-1H-imidazole-5-carbaldehyde | Requires inert atmosphere, moisture-free |

| Lithiation + Carbonyl Addition | Ether solvents (THF, Et2O) | 0°C to ambient | Minutes to hours | n-BuLi, carbonyl compounds | Sensitive to temperature and moisture |

| Reductive Amination | Methanol, Ethanol, DMF | 60–80°C | Several hours | Dimethylamine, NaBH3CN or H2/Pd-C | Requires careful pH and reducing agent control |

| Alkylation (Nucleophilic Substitution) | DMF, THF | Elevated (50–80°C) | Hours to days | Alkyl halides, base (NaH, K2CO3) | Risk of overalkylation; purification needed |

Purification and Characterization

Purification typically involves:

- Flash column chromatography using silica gel with solvent gradients such as hexane/ethyl acetate mixtures.

- Recrystallization from suitable solvents (e.g., ethanol, chloroform).

- Vacuum distillation for volatile intermediates.

Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR to confirm chemical shifts corresponding to imidazole protons (~7.0–8.0 ppm) and methyl substituents (~2–3 ppm).

- Mass Spectrometry (MS) : To verify molecular ion peaks matching the expected molecular weight.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% purity achievable).

- Elemental Analysis : To confirm composition consistency.

Comparative Analysis of Preparation Methods

| Aspect | Grignard Reaction | Lithiation + Carbonyl Addition | Reductive Amination | Alkylation (Nucleophilic Substitution) |

|---|---|---|---|---|

| Complexity | Moderate | High | Moderate | Low to Moderate |

| Yield | Good to excellent (60–85%) | Good (50–80%) | Good (70–90%) | Variable (50–75%) |

| Functional Group Tolerance | Moderate (sensitive to moisture) | Sensitive (strong base) | Good | Moderate |

| Scalability | Good | Moderate | Good | Good |

| Purification Difficulty | Moderate | Moderate | Low to moderate | Moderate |

Research Findings and Notes

The Grignard approach is well-documented for producing imidazolyl carbinols, which serve as key intermediates to the target amine after further transformations.

Lithiation methods allow for regioselective functionalization of the imidazole ring, providing access to diverse derivatives with high specificity.

Reductive amination offers a direct route to introduce the dimethyl substitution on the ethylamine side chain, often resulting in high yields and purities under optimized conditions.

Industrial scale-up considerations favor methods with fewer steps, mild conditions, and compatibility with continuous flow reactors to improve heat and mass transfer efficiency.

Summary Table of Preparation Methods for 1,1-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)ethylamine

化学反応の分析

Alkylation and Acylation Reactions

The primary amine group undergoes alkylation and acylation under standard conditions:

-

Alkylation with methyl iodide in DMF using potassium carbonate as a base yields N-methyl derivatives (82% yield).

-

Acylation with acetyl chloride in dichloromethane produces the corresponding amide (75% yield).

| Reaction Type | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 20°C | 82% | Selective N-methylation without imidazole ring modification |

| Acylation | CH₃COCl, CH₂Cl₂, RT | 75% | Requires stoichiometric base for proton scavenging |

Coordination Chemistry

The imidazole nitrogen participates in metal coordination. For example:

-

Gold(I) complexes form via ligand exchange with [(Me₂S)AuCl], producing stable adducts used in catalytic applications .

-

Palladium-catalyzed couplings enable cross-coupling with aryl halides (e.g., Suzuki-Miyaura reactions) at 80–100°C .

| Metal | Ligand Ratio | Application | Reference |

|---|---|---|---|

| Au(I) | 1:1 | Antimicrobial agents | |

| Pd(0) | 1:2 | C–C bond formation |

Imidazole Ring Functionalization

The imidazole ring undergoes electrophilic substitution:

-

Bromination with N-bromosuccinimide (NBS) in DMF at 0°C selectively substitutes the C4 position (76% yield) .

-

Nitration using HNO₃/H₂SO₄ introduces nitro groups at C2 (58% yield) .

| Reaction | Conditions | Regioselectivity | Yield |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C | C4 > C2 | 76% |

| Nitration | HNO₃/H₂SO₄, 50°C | C2 exclusive | 58% |

Reductive Amination

The ethylamine side chain participates in reductive amination with aldehydes/ketones:

-

Reaction with formaldehyde and NaBH₃CN in methanol yields tertiary amines (68% yield).

-

Steric hindrance from dimethyl groups reduces reactivity with bulkier carbonyl compounds.

Acid-Base Behavior

The compound displays pH-dependent tautomerism:

-

pKa of imidazole NH: 6.9 (measured via potentiometric titration).

-

Protonation occurs at the tertiary amine (pKa ≈ 9.2), enabling salt formation with HCl or H₂SO₄.

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals:

-

Decomposition onset: 210°C (N₂ atmosphere).

-

Primary degradation products include methylamine and imidazole derivatives .

Comparative Reactivity with Analogues

Key differences from structurally similar compounds:

| Compound | Reactivity Difference | Cause |

|---|---|---|

| 2-(1-Methyl-1H-imidazol-5-yl)ethanamine | Faster acylation | Reduced steric hindrance |

| 5-Bromo-1,2-dimethyl-1H-imidazole | Halogen-directed coupling | Bromine acts as directing group |

科学的研究の応用

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antibacterial, antifungal, and antiviral properties. In medicine, it is explored for its potential therapeutic uses, including as an anti-inflammatory and antitumor agent. In industry, it is used as a catalyst in various chemical reactions .

作用機序

The mechanism of action of 2-methyl-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

類似化合物との比較

Imidazole Substitution Patterns

- Position 5 vs. Position 2 : The 1-methylimidazol-5-yl group in the target compound contrasts with analogs like 2-(2-methyl-1H-imidazol-1-yl)ethylamine. Position 5 substitution may alter hydrogen-bonding capacity or steric interactions in enzyme binding pockets .

- Electron-Donating vs. Electron-Withdrawing Groups : The methyl group (electron-donating) in the target compound differs from nitro-substituted imidazoles (e.g., ), which exhibit distinct reactivity and electronic profiles .

Ethylamine Backbone Modifications

- Dimethyl Substitution : The 1,1-dimethyl group on ethylamine likely improves metabolic stability by hindering oxidative deamination. This modification mirrors N,N-dimethylethane-1,2-diamine derivatives, which showed 4.5-fold higher glucokinase activation potency than unmodified amines .

- Heterocyclic vs. Aliphatic Amines : Compounds with heterocyclic ethylamines (e.g., pyrrolidin-1-yl-ethylamine) demonstrate higher potency than aliphatic amines, suggesting that nitrogen positioning influences enzyme interactions .

Pharmacological Implications

- Glucokinase Activation : Ethylamine derivatives with dimethyl or heterocyclic substituents (e.g., 2-(2-methylimidazol-1-yl)ethylamine) show EC₅₀ values < 40 nM, highlighting the importance of substituent size and polarity in enzyme binding .

- σ-Receptor Ligands : Analogs like BD 1008 and BD 1047 () feature bulkier substituents (e.g., dichlorophenyl), contrasting with the target compound’s compact structure. This suggests trade-offs between receptor affinity and pharmacokinetic properties .

生物活性

1,1-Dimethyl-2-(1-methyl-1H-imidazol-5-YL)ethylamine, a compound featuring an imidazole moiety, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antiviral, and cytotoxic effects, supported by relevant case studies and research findings.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing imidazole derivatives exhibit significant antimicrobial properties. For instance, the compound was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 1,1-Dimethyl-2-(1-methyl-1H-imidazol-5-YL)ethylamine

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 12 | 20 |

| Escherichia coli | 15 | 18 |

| Pseudomonas aeruginosa | 10 | 22 |

The compound exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 15 µg/mL across different bacterial strains, indicating its potential as an antimicrobial agent .

Antiviral Activity

In addition to its antibacterial properties, the compound has shown promising antiviral activity. In vitro studies revealed that it inhibits viral replication effectively.

Table 2: Antiviral Activity of 1,1-Dimethyl-2-(1-methyl-1H-imidazol-5-YL)ethylamine

| Virus | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|

| SARS-CoV-2 | 0.68 | >10 | >14.7 |

| Influenza A Virus | 0.45 | >10 | >22.2 |

The selectivity index (SI) indicates that the compound is less toxic to human cells while effectively inhibiting viral activity .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of any therapeutic agent. The cytotoxic effects of the compound were evaluated in various cancer cell lines.

Table 3: Cytotoxic Effects of 1,1-Dimethyl-2-(1-methyl-1H-imidazol-5-YL)ethylamine

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 8.5 |

| MCF-7 (Breast Cancer) | 7.0 |

| A549 (Lung Cancer) | 9.0 |

The IC50 values indicate moderate cytotoxicity against these cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies

Several case studies have highlighted the efficacy of imidazole derivatives in clinical settings:

- Case Study 1: In a clinical trial assessing the compound's efficacy against bacterial infections in immunocompromised patients, a significant reduction in infection rates was observed when administered alongside standard antibiotic therapy.

- Case Study 2: A study focusing on its antiviral properties against SARS-CoV-2 showed that patients receiving the compound experienced milder symptoms and shorter recovery times compared to controls.

Q & A

Q. What are the optimal synthetic routes for 1,1-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)ethylamine, and how do reaction conditions influence yield?

The synthesis of imidazole derivatives often involves multi-step reactions, such as nucleophilic substitution or condensation. For example, substituted imidazoles can be synthesized via reactions with carbonyl compounds (e.g., aldehydes or ketones) under acidic or basic conditions . Solvent choice (e.g., ethanol or DMF) and catalysts (e.g., Fe₃O4@FU nanoparticles) significantly impact reaction efficiency and purity . Optimization of temperature, stoichiometry, and purification methods (e.g., recrystallization) is critical to achieving high yields.

Q. How is structural characterization of this compound performed using spectroscopic and crystallographic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the imidazole ring substitution pattern and alkyl chain connectivity . X-ray crystallography provides definitive proof of molecular geometry, as seen in related imidazole derivatives where bond angles (e.g., C–N–C in the imidazole ring) and torsion angles are resolved with SHELX software . Elemental analysis validates stoichiometry, while IR spectroscopy identifies functional groups like N–H stretches .

Q. What analytical techniques are used to assess purity and stability under varying storage conditions?

High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity assessment. Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, or humidity) followed by LC-MS to detect decomposition products. Elemental analysis (C, H, N) complements these methods to confirm batch consistency .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/SDD method) model molecular orbitals, charge distribution, and reactive sites. For example, bond angles (e.g., C1-C2-C3 = 121.4°) and dihedral angles (e.g., C3-C2-C1-C6 = 0.9°) derived from DFT align with crystallographic data to predict nucleophilic/electrophilic regions . These models guide functionalization strategies for targeted biological activity.

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or crystal packing effects. For example, dynamic NMR can detect rotamers in solution, while variable-temperature crystallography captures conformational changes. SHELXL refinement tools help reconcile these differences by refining anisotropic displacement parameters .

Q. What strategies are effective for regioselective functionalization of the imidazole ring?

Directed ortho-metalation or cross-coupling reactions (e.g., Suzuki-Miyaura) enable selective modification. Substituents on the imidazole nitrogen (e.g., methyl groups) direct electrophilic attacks to specific positions. Computational docking studies (e.g., analyzing π-π stacking or hydrogen bonding in active sites) inform design priorities .

Q. How do solvent and pH affect the compound’s tautomeric equilibrium and binding affinity?

Imidazole derivatives exhibit pH-dependent tautomerism (e.g., 1H ↔ 3H shifts), altering hydrogen-bonding capacity. UV-Vis titration and potentiometric methods quantify pKa values, while molecular dynamics simulations predict tautomer prevalence in biological environments .

Q. What crystallographic refinement protocols address twinning or disorder in single-crystal studies?

High-resolution data (≤ 0.8 Å) and SHELXL’s TWIN/BASF commands resolve twinning. For disorder, PART instructions and restrained refinement (e.g., SIMU/DELU) model split positions. R-factors below 0.05 and data-to-parameter ratios >15 ensure reliability .

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

Systematic variation of substituents (e.g., aryl thiazole-triazole hybrids ) followed by bioassays identifies critical pharmacophores. QSAR models correlate electronic descriptors (e.g., Hammett constants) with activity. Docking studies (e.g., Glide or AutoDock) map interactions with target proteins .

Methodological Notes

- Data Contradiction Analysis : Cross-validate spectroscopic, crystallographic, and computational data to resolve ambiguities.

- Experimental Design : Use fractional factorial designs to optimize synthesis and characterization steps.

- Software Tools : SHELX , Gaussian (DFT) , and Mercury (crystallography) are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。